

# Aminopurvalanol A: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile

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## Compound of Interest

Compound Name: aminopurvalanol A

Cat. No.: B1664904

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This document provides an in-depth technical overview of the kinase inhibitor selectivity profile of **Aminopurvalanol A**, a potent, cell-permeable purine derivative. It is designed to serve as a comprehensive resource, detailing the compound's inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within critical cellular signaling pathways.

## Kinase Inhibitor Selectivity Profile

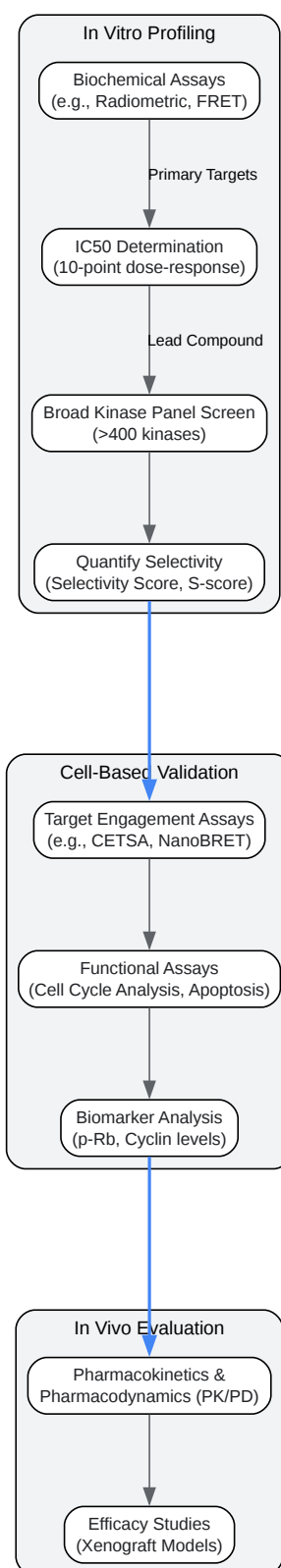
**Aminopurvalanol A** is a competitive inhibitor of cyclin-dependent kinases (CDKs) that demonstrates high potency for specific CDK complexes.<sup>[1][2]</sup> Its selectivity has been characterized against a panel of kinases, revealing a distinct profile with nanomolar affinity for key cell cycle regulators. The compound is significantly more selective for CDKs over other kinase families, such as MAP kinases (ERK1/2), with selectivity ratios exceeding 3,000-fold against many other protein kinases.<sup>[3][4]</sup>

The quantitative inhibitory activity of **Aminopurvalanol A** is summarized below.

Kinase Target	Complex	IC <sub>50</sub> (nM)	Notes
CDK1	Cyclin B	33	Potent inhibition of the key mitotic kinase.[1][2][5]
CDK2	Cyclin A	33	Strong inhibition of S-phase progression kinase.[1][2][5]
CDK2	Cyclin E	28	Potent inhibition of G1/S transition kinase.[1][2][5]
CDK5	p35	20	The most potently inhibited CDK complex.[1][2][5]
ERK2	-	3,100	~100-fold less potent inhibition compared to CDKs.[3][4][5]
ERK1	-	12,000	~375-fold less potent inhibition compared to CDKs.[3][4][5]
Other Kinases	-	>100,000	Exhibits high selectivity over a broad range of other kinases.[2][3][4]

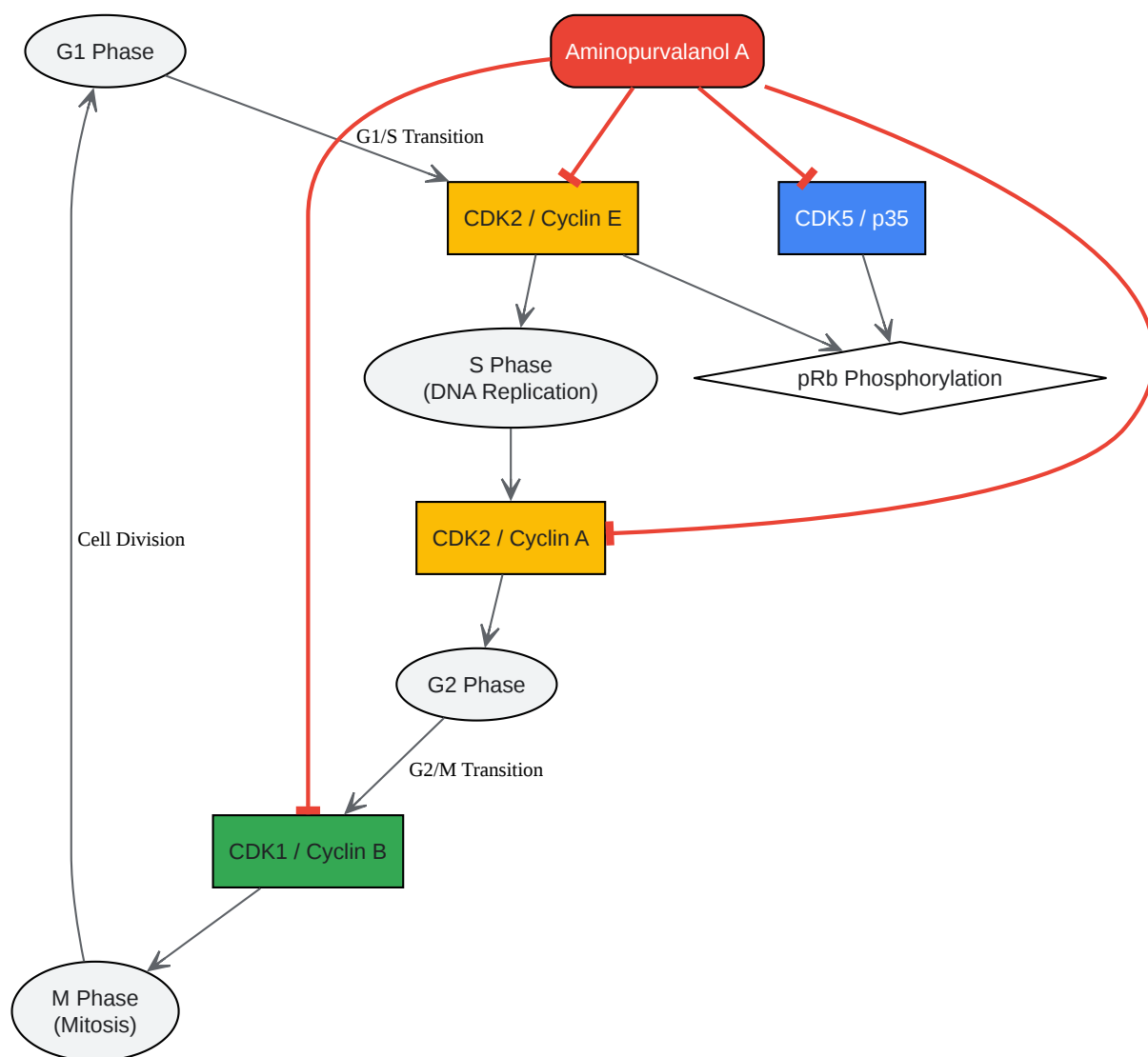
## Visualized Experimental and Signaling Frameworks

To contextualize the data, the following diagrams illustrate the typical workflow for inhibitor profiling and the relevant biological pathway targeted by **Aminopurvalanol A**.



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Workflow for Kinase Inhibitor Selectivity Profiling.



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## References

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- To cite this document: BenchChem. [Aminopurvalanol A: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664904#aminopurvalanol-a-cdk-inhibitor-selectivity-profile>]

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